molecular formula C24H28N4O3S B2684484 2-((4-((3,5-Dimethoxyphenyl)amino)quinazolin-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone CAS No. 896698-93-4

2-((4-((3,5-Dimethoxyphenyl)amino)quinazolin-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

Cat. No. B2684484
CAS RN: 896698-93-4
M. Wt: 452.57
InChI Key: JVESAEUPJNJVJV-UHFFFAOYSA-N
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Description

2-((4-((3,5-Dimethoxyphenyl)amino)quinazolin-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C24H28N4O3S and its molecular weight is 452.57. The purity is usually 95%.
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Scientific Research Applications

Antitumor and Antimicrobial Applications

  • Inhibition of Kinase Domains in Cancer Therapy : Quinazoline derivatives have been identified as potent inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2), displaying significant antitumor activity in in vivo models. These compounds covalently bind to Cys-1045, suggesting their utility in designing cancer therapeutics targeting VEGF-stimulated autophosphorylation in cancer cells (Wissner et al., 2005).

  • Antibacterial and Antituberculosis Agents : Novel phenylthiazole and quinazoline derivatives have been synthesized and evaluated for their antibacterial properties. Some of these compounds have shown promising activity against Mycobacterium tuberculosis, indicating their potential as antituberculosis agents (Badwaik et al., 2009).

  • Antimicrobial and Anticancer Agents : Tetrazolo[1,5-c]quinazoline-5-thione derivatives have been explored for their antimicrobial and antitumor properties, displaying significant activity against bacteria and tumor cell lines. These studies suggest the potential of quinazoline derivatives in developing new antimicrobial and anticancer therapies (Antypenko et al., 2012).

Synthesis and Chemical Characterization

  • Synthetic Routes and Reactivity : The synthesis of quinazoline derivatives often involves reactions with various amines, anilines, phenols, and alcohols, showcasing the compound's reactivity and the versatility of synthetic approaches. These methodologies are crucial for the development of novel compounds with potential biological activities (Phillips & Castle, 1980).

  • Diverse Biological Activities : The structural modification of quinazoline derivatives has led to the discovery of compounds with diverse biological activities, including antimicrobial, antituberculosis, and cytotoxic effects. This highlights the compound's utility in the synthesis of new drugs targeting various diseases (Chitra et al., 2011).

properties

IUPAC Name

2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3S/c1-16-8-10-28(11-9-16)22(29)15-32-24-26-21-7-5-4-6-20(21)23(27-24)25-17-12-18(30-2)14-19(13-17)31-3/h4-7,12-14,16H,8-11,15H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVESAEUPJNJVJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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